molecular formula C27H27ClN2O2S B10957354 2-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10957354
M. Wt: 479.0 g/mol
InChI Key: WMQWDWISEWGPGG-UHFFFAOYSA-N
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Description

2-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multiple steps. One common route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of amino and sulfanyl groups allows for oxidation reactions, which can modify the compound’s properties.

    Reduction: Reduction reactions can be used to alter the functional groups, potentially leading to new derivatives with different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE apart is its unique combination of functional groups, which confer a broad range of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and study .

Properties

Molecular Formula

C27H27ClN2O2S

Molecular Weight

479.0 g/mol

IUPAC Name

2-amino-4-[5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dimethylphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C27H27ClN2O2S/c1-15-9-16(2)20(10-17(15)14-33-19-7-5-18(28)6-8-19)24-21(13-29)26(30)32-23-12-27(3,4)11-22(31)25(23)24/h5-10,24H,11-12,14,30H2,1-4H3

InChI Key

WMQWDWISEWGPGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CSC2=CC=C(C=C2)Cl)C3C(=C(OC4=C3C(=O)CC(C4)(C)C)N)C#N)C

Origin of Product

United States

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